molecular formula C9H15NO B13044140 (1R)-1-(5-Methyl(2-furyl))butylamine

(1R)-1-(5-Methyl(2-furyl))butylamine

Cat. No.: B13044140
M. Wt: 153.22 g/mol
InChI Key: XMVBGEGWNYBRJC-MRVPVSSYSA-N
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Description

(1R)-1-(5-Methyl(2-furyl))butylamine is an organic compound that belongs to the class of amines It features a butylamine chain attached to a 5-methyl-2-furyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(5-Methyl(2-furyl))butylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methyl-2-furaldehyde and butylamine.

    Reaction Conditions: The key step involves the formation of the carbon-nitrogen bond. This can be achieved through reductive amination, where 5-methyl-2-furaldehyde is reacted with butylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Purification: The product is then purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, cost, and safety, often involving continuous flow reactors and automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(5-Methyl(2-furyl))butylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert it into more saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can produce various substituted amines.

Scientific Research Applications

    Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may serve as a ligand in biochemical studies or as a precursor for bioactive molecules.

    Medicine: It could be explored for its pharmacological properties, such as potential activity against certain diseases.

    Industry: The compound might be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which (1R)-1-(5-Methyl(2-furyl))butylamine exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(2-Furyl)butylamine: Similar structure but without the methyl group on the furan ring.

    (1R)-1-(5-Methyl(2-thienyl))butylamine: Similar structure but with a thiophene ring instead of a furan ring.

    (1R)-1-(5-Methyl(2-pyridyl))butylamine: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The presence of the 5-methyl group on the furan ring in (1R)-1-(5-Methyl(2-furyl))butylamine may confer unique chemical properties, such as increased steric hindrance or altered electronic effects, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

(1R)-1-(5-methylfuran-2-yl)butan-1-amine

InChI

InChI=1S/C9H15NO/c1-3-4-8(10)9-6-5-7(2)11-9/h5-6,8H,3-4,10H2,1-2H3/t8-/m1/s1

InChI Key

XMVBGEGWNYBRJC-MRVPVSSYSA-N

Isomeric SMILES

CCC[C@H](C1=CC=C(O1)C)N

Canonical SMILES

CCCC(C1=CC=C(O1)C)N

Origin of Product

United States

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